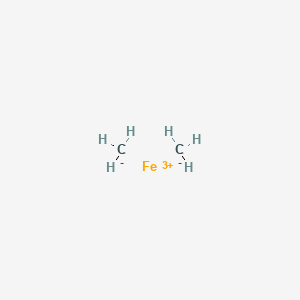
Carbanide;iron(3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Carbanide;iron(3+) can be synthesized through several methods. One common approach involves the reaction of iron(III) chloride (FeCl₃) with methyl lithium (CH₃Li) in an anhydrous environment. The reaction typically proceeds as follows:
FeCl3+3CH3Li→CH3Fe+3LiCl
This reaction requires strict anhydrous conditions to prevent the hydrolysis of the reagents and the product.
Industrial Production Methods: Industrial production of carbanide;iron(3+) is less common due to the specialized conditions required for its synthesis. when produced, it is typically done in controlled laboratory settings with precise control over temperature and moisture levels to ensure the purity and stability of the compound.
化学反応の分析
Types of Reactions: Carbanide;iron(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) oxide (Fe₂O₃) and methane (CH₄).
Reduction: It can be reduced to iron(II) compounds under specific conditions.
Substitution: The methyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen (O₂) or other oxidizing agents like hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenated compounds (e.g., alkyl halides) are often used in substitution reactions.
Major Products Formed:
Oxidation: Iron(III) oxide (Fe₂O₃) and methane (CH₄).
Reduction: Iron(II) compounds and methane (CH₄).
Substitution: Various alkyl or aryl iron compounds depending on the substituent used.
科学的研究の応用
Carbanide;iron(3+) has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Research into its potential as a model compound for studying iron-containing enzymes and their mechanisms.
Medicine: Investigations into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
作用機序
The mechanism by which carbanide;iron(3+) exerts its effects involves the interaction of the iron center with various substrates. The iron(3+) ion can coordinate with different ligands, facilitating various chemical transformations. The carbanide ion (CH₃⁻) can act as a nucleophile, participating in substitution reactions and forming new carbon-iron bonds. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.
類似化合物との比較
Carbanide;iron(3+) can be compared with other similar compounds, such as:
Methylcobalt(III) (CH₃Co): Similar in structure but with cobalt instead of iron. It exhibits different reactivity due to the different electronic properties of cobalt.
Methylnickel(III) (CH₃Ni): Another similar compound with nickel. It has unique catalytic properties distinct from those of carbanide;iron(3+).
Methylmanganese(III) (CH₃Mn): Similar in structure but with manganese. It is used in different catalytic and synthetic applications.
Carbanide;iron(3+) is unique due to the specific electronic configuration of iron(3+), which influences its reactivity and the types of reactions it can catalyze. Its ability to form stable complexes with various ligands also sets it apart from other similar compounds.
特性
CAS番号 |
129965-27-1 |
|---|---|
分子式 |
C2H6Fe+ |
分子量 |
85.91 g/mol |
IUPAC名 |
carbanide;iron(3+) |
InChI |
InChI=1S/2CH3.Fe/h2*1H3;/q2*-1;+3 |
InChIキー |
HYRLTEBWALXELR-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
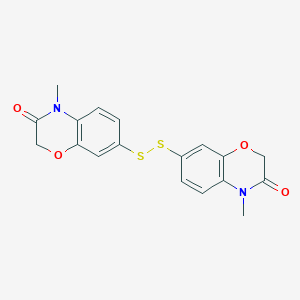
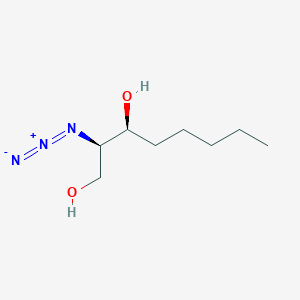
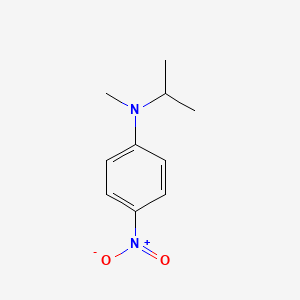
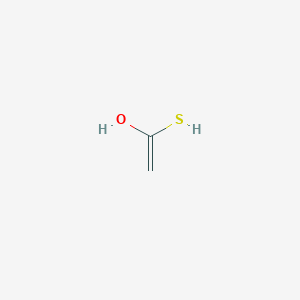
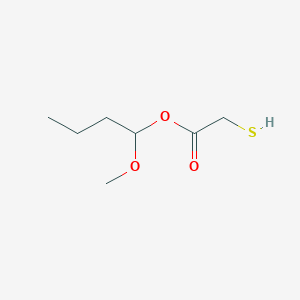
silane](/img/structure/B14277367.png)
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
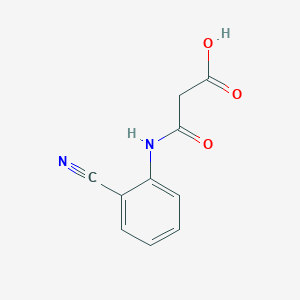

![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
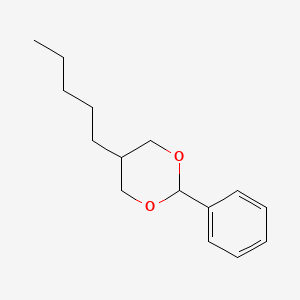
![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
